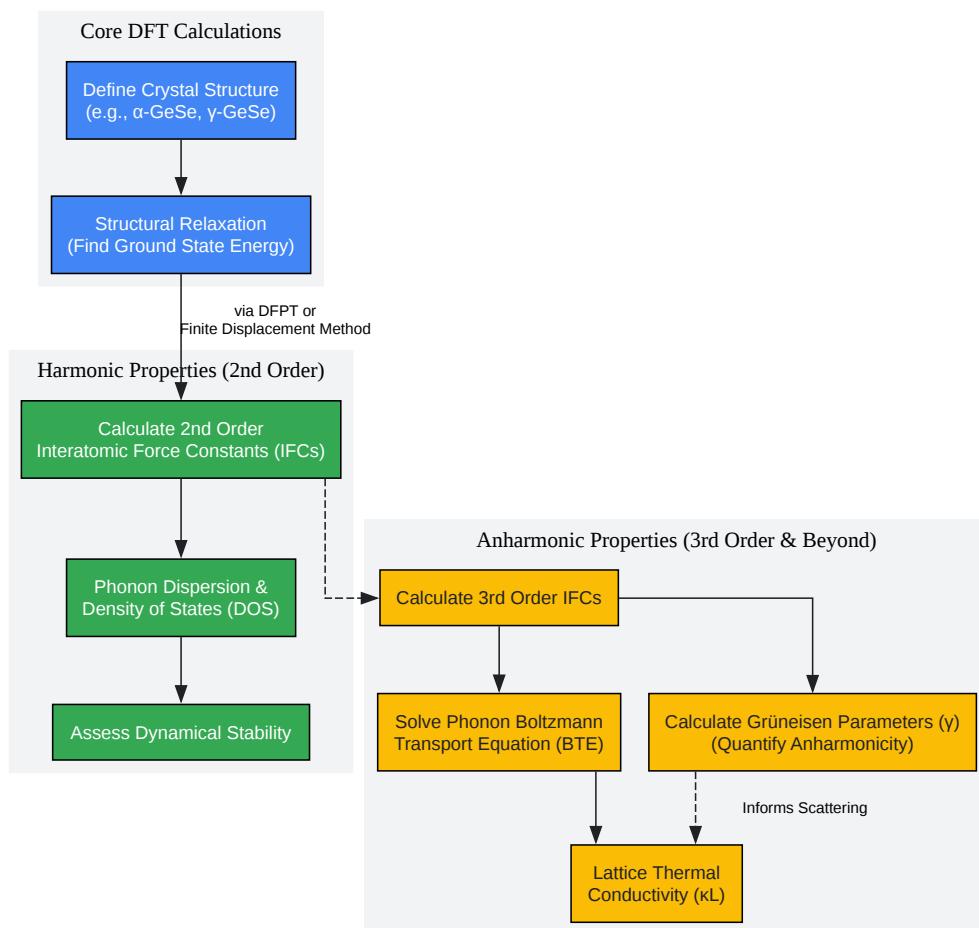


Theoretical Investigation of Germanium Selenide (GeSe) Phononic Properties: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Germanium selenide*


Cat. No.: *B009391*

[Get Quote](#)

Germanium Selenide (GeSe) has emerged as a material of significant interest, particularly for applications in thermoelectrics and optoelectronics, due to its structural similarities to the high-performance thermoelectric material SnSe. A thorough understanding of its phononic properties—the characteristics of its lattice vibrations—is crucial for predicting and optimizing its thermal transport behavior. This technical guide provides an in-depth overview of the theoretical methods used to investigate GeSe's phononic properties and summarizes key findings from first-principles calculations.

Computational Methodology: First-Principles Approach

The theoretical investigation of GeSe's phononic properties is predominantly based on a computational workflow rooted in Density Functional Theory (DFT). This *ab initio* approach allows for the calculation of material properties from fundamental quantum mechanical principles without empirical parameters. The typical workflow is outlined below.

[Click to download full resolution via product page](#)

Caption: Workflow for first-principles calculation of phononic properties.

The primary methods employed in this workflow are:

- Density Functional Theory (DFT): Used to determine the ground-state electronic structure and to relax the atomic positions of the GeSe crystal. Calculations are often performed using software packages like VASP (Vienna Ab initio Simulation Package).[\[1\]](#)[\[2\]](#)
- Phonon Calculation Methods:
 - Finite Displacement Method (FDM): Atoms in a supercell are displaced from their equilibrium positions, and the resulting forces are calculated via DFT. These forces are used to compute the interatomic force constants (IFCs). The open-source code phonopy is commonly used for this.[\[1\]](#)[\[2\]](#)

- Density Functional Perturbation Theory (DFPT): This is an alternative analytical method to calculate the linear response of the system to atomic displacements, directly yielding the dynamical matrix and phonon frequencies.[3]
- Boltzmann Transport Equation (BTE): To calculate the lattice thermal conductivity (κ_L), the phonon BTE is solved, often iteratively. This requires both the harmonic (2nd order) and anharmonic (3rd order) IFCs as input to determine phonon velocities and scattering rates.[4]

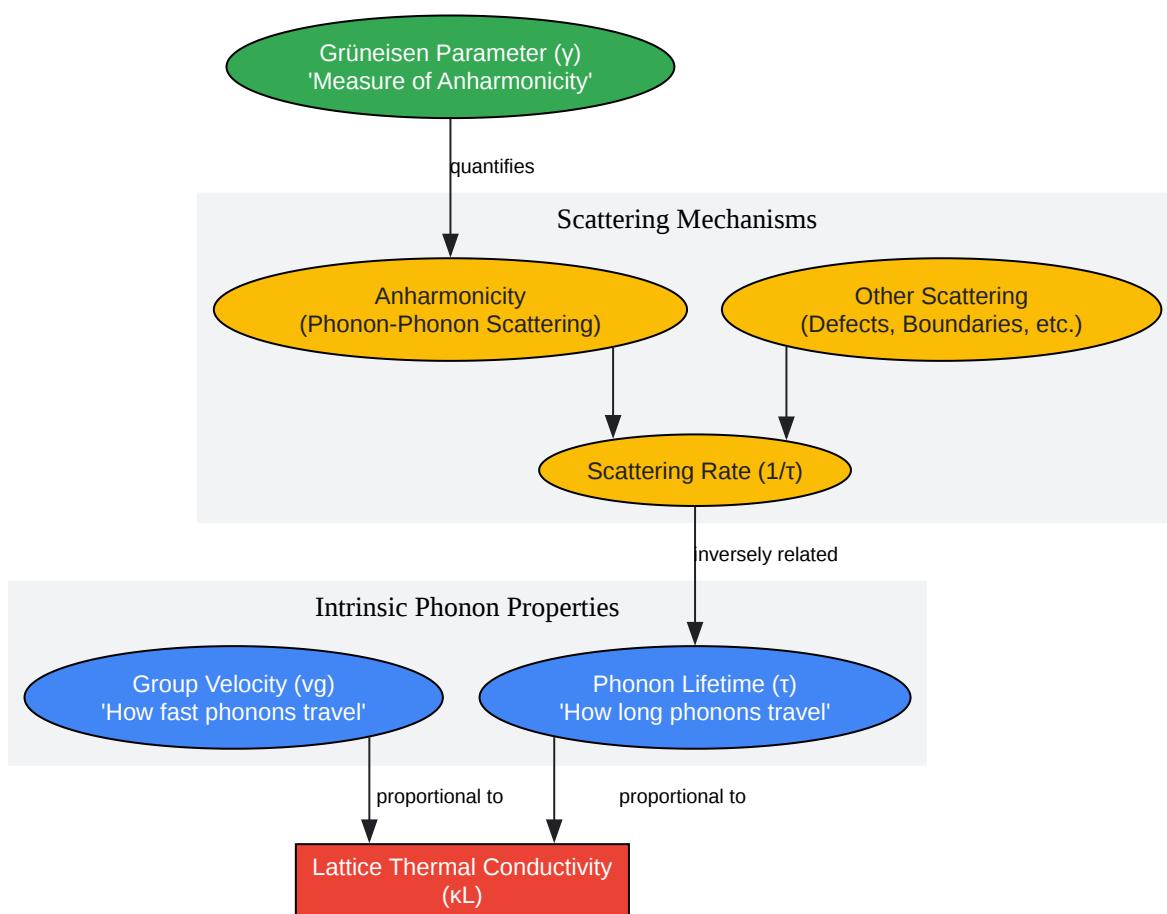
Table 1: Typical Computational Parameters for GeSe Investigations

Parameter	Method/Value	Purpose
DFT Functional	PBE (Perdew–Burke–Erzerhof) within GGA	Approximating the exchange-correlation energy.[2]
Pseudopotential	Projector Augmented Wave (PAW)	Representing the interaction between core and valence electrons.[1][2]
Energy Cutoff	~300-700 eV	Determining the size of the plane-wave basis set.[1][2]
k-point mesh	e.g., 12x12x1 for monolayers	Sampling the Brillouin zone for electronic structure calculations.[2]
Supercell Size	e.g., 4x4x1 or 3x3x3	Used in FDM to ensure displacements are isolated.[1][2][5]

| Atomic Displacement | $\sim 0.01 \text{ \AA}$ | Magnitude of displacement used in the FDM.[1] |

Phonon Dispersion and Dynamical Stability

The phonon dispersion curve plots phonon frequency against wave vector along high-symmetry directions in the Brillouin zone. These plots are critical for understanding the vibrational modes of the crystal. Theoretical calculations for various GeSe polymorphs, including the orthorhombic α -phase, β -phase, and hexagonal γ -phase, have confirmed their


dynamical stability by showing the absence of imaginary (negative) phonon frequencies in their dispersion curves.[\[6\]](#)[\[7\]](#)

Key features observed in the phonon dispersion of GeSe include:

- **Acoustic and Optical Branches:** Like all materials with more than one atom in the primitive cell, GeSe exhibits both acoustic and optical phonon modes.[\[6\]](#) For 2D monolayer GeSe, three acoustic modes (ZA, TA, LA) and nine optical modes exist.[\[6\]](#)
- **Phonon Band Gap:** Some GeSe polymorphs show a distinct frequency gap between the acoustic and optical branches.[\[4\]](#)[\[6\]](#) For instance, monolayer α -GeSe has a clear separation, which can limit acoustic-optical phonon scattering channels, whereas β -GeSe and γ -GeSe show resonant acoustic and low-frequency optical branches, facilitating more scattering.[\[6\]](#)
- **Anisotropy:** The phonon dispersion in orthorhombic GeSe shows significant anisotropy, with different phonon group velocities along the zigzag (Γ -X) and armchair (Γ -Y) directions.[\[4\]](#)

Lattice Thermal Conductivity (κ_L)

A key outcome of studying phononic properties is the determination of lattice thermal conductivity (κ_L), which is a measure of a material's ability to conduct heat via lattice vibrations. Theoretical studies consistently predict that GeSe possesses a low and highly anisotropic κ_L , a desirable trait for thermoelectric materials.

[Click to download full resolution via product page](#)

Caption: Key factors influencing lattice thermal conductivity.

The low κ_L in GeSe is attributed to strong anharmonicity, leading to high phonon-phonon scattering rates.^[8] The contribution of optical phonons to thermal conductivity is non-negligible, especially along certain crystal axes.^[8]

Table 2: Theoretically Calculated Lattice Thermal Conductivity (κ_L) of GeSe

Structure	Direction	Temperature (K)	κ_L (W/mK)	Source
Bulk GeSe	a-axis	300	1.11	[9]
Bilayer GeSe	Zigzag	300	2.88	[5]
Bilayer GeSe	Armchair	300	2.53	[5]
Monolayer α -GeSe	Zigzag	300	6.7	[5]
Monolayer α -GeSe	Armchair	300	5.2	[5]
Monolayer γ -GeSe	Isotropic	300	5.50	[6]
GeSe/SnSe Heterostructure	Zigzag	300	3.61	[5]

| GeSe/SnSe Heterostructure | Armchair | 300 | 2.72 | [5] |

Note: Values can vary between studies due to different computational parameters and approximations.

Anharmonicity and Grüneisen Parameters

Phonon anharmonicity refers to the deviation of lattice vibrations from perfect harmonic motion. It is the primary mechanism enabling phonon-phonon scattering, which is the dominant source of thermal resistance in pristine crystals. The degree of anharmonicity is quantified by the Grüneisen parameter (γ).[10][11]

The mode-specific Grüneisen parameter ($\gamma_{q,j}$) for a phonon mode with wave vector q and band index j is defined by the change in phonon frequency (ω) with respect to a change in crystal volume (V):

$$\gamma_{q,j} = - (V/\omega_{q,j}) * (\partial\omega_{q,j}/\partial V)$$

A larger Grüneisen parameter indicates stronger anharmonicity and, consequently, higher scattering rates and lower thermal conductivity.[10][12] Theoretical methods have been developed to calculate these parameters from first principles.[10][12] For many materials with moderate to high anharmonicity, average Grüneisen parameters are around 1.5 or higher.[12] The strong coupling between acoustic and low-lying optical phonons in GeSe is a key indicator of its significant anharmonicity.[8] This strong anharmonicity is a primary reason for GeSe's ultralow thermal conductivity.[8][13]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. esd.cos.gmu.edu [esd.cos.gmu.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. arxiv.org [arxiv.org]
- 4. arxiv.org [arxiv.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Thermoelectric performances for both p- and n-type GeSe - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Calculation of mode Grüneisen parameters made simple - APS March Meeting 2020 [archive.aps.org]
- 11. Grüneisen parameter - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Unveiling the distinctive mechanical and thermal properties of γ -GeSe - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Theoretical Investigation of Germanium Selenide (GeSe) Phononic Properties: A Technical Guide]. BenchChem, [2025]. [Online PDF].

Available at: [<https://www.benchchem.com/product/b009391#theoretical-investigation-of-gese-phononic-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com